molecular formula C7H5NS B057514 Phenyl isothiocyanate CAS No. 103-72-0

Phenyl isothiocyanate

Cat. No. B057514
CAS RN: 103-72-0
M. Wt: 135.19 g/mol
InChI Key: QKFJKGMPGYROCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl Isothiocyanate (PITC) is an aromatic isothiocyanate . It participates in dehydration reactions of alcohols and is widely used for the synthesis of various biologically important heterocyclic compounds . It can be used as a reagent for PEGylation of protein using human serum albumin as a model protein .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular formula of Phenyl Isothiocyanate is C₆H₅NCS .


Chemical Reactions Analysis

Phenyl Isothiocyanate participates in dehydration reactions of alcohols . It can be used for analyzing secondary amines . It is also known as Edman’s reagent and is used in Edman degradation .


Physical And Chemical Properties Analysis

Phenyl Isothiocyanate is a liquid with a refractive index of 1.6515 . It has a boiling point of 218°C and a melting point of -21°C . The density of Phenyl Isothiocyanate is 1.132 g/mL at 20°C .

Scientific Research Applications

Derivatizing Reagent for Amines

Phenyl isothiocyanate acts as a derivatizing reagent for primary and secondary amines . This property makes it a valuable tool in chemical analysis and synthesis.

Peptide Sequencing

It is used in sequencing peptides by Edman degradation . This method is a key technique in proteomics, allowing for the identification and study of proteins.

Amino Acid Analysis

Phenyl isothiocyanate is used in amino acid analyses by High-Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Protein Analysis

It is used for derivatizing N-terminal amino acids of proteins for automated sequential analysis . This application is crucial in the field of biochemistry and molecular biology.

Synthon for Dithiadiazafulvalenes

Phenyl isothiocyanate is a synthon for dithiadiazafulvalenes . These compounds have potential applications in the field of organic electronics.

Biological Properties

Isothiocyanates, including phenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . This makes them of interest in the field of medicinal chemistry and pharmacology.

Synthesis of Isothiocyanates

Phenyl isothiocyanate plays a significant role in the synthesis of isothiocyanates . Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients.

Intermediates in Organic Synthesis

Due to their high and versatile reactivity, isothiocyanates are widely used as intermediates in organic synthesis . This makes phenyl isothiocyanate a valuable compound in the field of organic chemistry.

Mechanism of Action

Target of Action

Phenyl Isothiocyanate (PITC) is primarily used as a reagent in reversed phase High-Performance Liquid Chromatography (HPLC) and is known as Edman’s reagent . It is used for analyzing secondary amines . It is also known to interact with bacterial cells, causing changes in membrane properties .

Mode of Action

PITC is an electrophilic compound, meaning it has a tendency to attract electrons. This property allows it to react readily with various amines . In the context of its use as Edman’s reagent, PITC reacts with the N-terminus of a polypeptide chain to form a phenylthiocarbamyl derivative .

Biochemical Pathways

Isothiocyanates, including PITC, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry . Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .

Pharmacokinetics

The pharmacokinetics of isothiocyanates, a group that includes PITC, are complex and involve absorption, distribution, metabolism, and excretion (ADME). They are metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of the isothiocyanate undergoing further conversion to mercapturic acid .

Result of Action

The interaction of PITC with bacterial cells results in changes in membrane properties, including a decrease in negative surface charge, an increase in surface hydrophilicity, and an increase in electron donor characteristics . These changes can affect the function and viability of the cells.

Safety and Hazards

Phenyl Isothiocyanate is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is also combustible .

Future Directions

Future research directions could involve the development of more sustainable synthesis methods for isothiocyanates .

properties

IUPAC Name

isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFJKGMPGYROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021129
Record name Isothiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]
Record name Phenyl isothiocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16548
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.5 [mmHg]
Record name Phenyl isothiocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16548
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenyl isothiocyanate

CAS RN

103-72-0
Record name Phenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanatobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isothiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Phenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Phenyl isothiocyanate
Reactant of Route 4
Phenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Phenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.